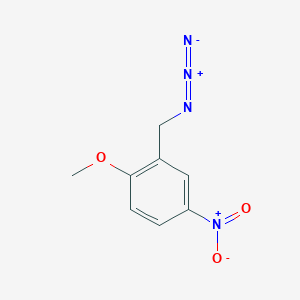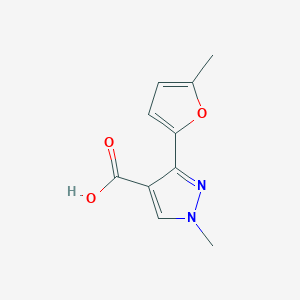
2-(Azidomethyl)-1-methoxy-4-nitrobenzene
Overview
Description
2-(Azidomethyl)-1-methoxy-4-nitrobenzene is an organic compound characterized by the presence of an azido group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-1-methoxy-4-nitrobenzene typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1-methoxy-4-nitrobenzene is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Photolysis of aryl azides in continuous flow reactors has been explored to produce similar compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for the hydrogenation of the nitro group.
Substitution: Sodium azide is used for the nucleophilic substitution of halomethyl derivatives.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Aminomethyl Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
2-(Azidomethyl)-1-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Materials Science: The azido group can be used for cross-linking polymers, enhancing the properties of materials such as membrane fuel cells and organic solar cells.
Bioconjugation: The azido group can be used in click chemistry for labeling biomolecules.
Mechanism of Action
The azido group in 2-(Azidomethyl)-1-methoxy-4-nitrobenzene is highly reactive and can form nitrenes upon thermal or photochemical activation. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Comparison with Similar Compounds
2-(Azidomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.
3-azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: Contains multiple azido groups and is used for high-energy materials.
Uniqueness: 2-(Azidomethyl)-1-methoxy-4-nitrobenzene is unique due to the combination of the azido, methoxy, and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
2-(azidomethyl)-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-8-3-2-7(12(13)14)4-6(8)5-10-11-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBPZMRFRJEQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)



![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)



amine](/img/structure/B1462018.png)


